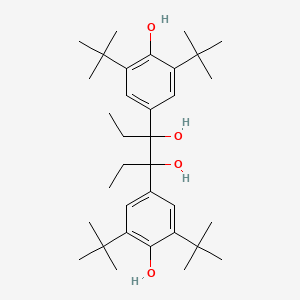

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol

Beschreibung

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is a synthetic organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure includes two phenolic groups, which contribute to its ability to scavenge free radicals and prevent oxidative degradation.

Eigenschaften

CAS-Nummer |

141075-83-4 |

|---|---|

Molekularformel |

C34H54O4 |

Molekulargewicht |

526.8 g/mol |

IUPAC-Name |

3,4-bis(3,5-ditert-butyl-4-hydroxyphenyl)hexane-3,4-diol |

InChI |

InChI=1S/C34H54O4/c1-15-33(37,21-17-23(29(3,4)5)27(35)24(18-21)30(6,7)8)34(38,16-2)22-19-25(31(9,10)11)28(36)26(20-22)32(12,13)14/h17-20,35-38H,15-16H2,1-14H3 |

InChI-Schlüssel |

QXARPYSNDQRSAK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C(CC)(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexan-2,4-diol erfolgt typischerweise durch Reaktion von 3,5-di(tert-butyl)-4-hydroxybenzaldehyd mit Hexan-2,4-dion. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid unter Rückflussbedingungen durchgeführt. Das erhaltene Produkt wird dann durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung effizientere und skalierbarere Methoden umfassen, wie z. B. die kontinuierliche Fließsynthese. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und liefert Produkte mit höherer Reinheit. Darüber hinaus kann die industrielle Produktion fortschrittliche Reinigungsverfahren wie die Chromatographie einsetzen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexan-2,4-diol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Phenolgruppe können zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppen im Hexan-2,4-dion-Rest können zu Alkoholen reduziert werden.

Substitution: Die Wasserstoffatome an den Phenylringen können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Phenolverbindungen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Die antioxidative Aktivität von 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexan-2,4-diol ist in erster Linie auf seine Phenolgruppe zurückzuführen, die Wasserstoffatome abgeben können, um freie Radikale zu neutralisieren. Dieser Prozess verhindert die Initiierung und Ausbreitung oxidativer Kettenreaktionen. Die sperrigen tert-Butylgruppen der Verbindung bieten auch sterische Hinderung, die die Phenolgruppe vor schnellem Abbau schützt.

Wirkmechanismus

The antioxidant activity of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is primarily due to its phenolic groups, which can donate hydrogen atoms to neutralize free radicals. This process prevents the initiation and propagation of oxidative chain reactions. The compound’s bulky tert-butyl groups also provide steric hindrance, protecting the phenolic groups from rapid degradation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Butylhydroxytoluol (BHT): Ein weiteres phenolbasiertes Antioxidans mit ähnlichen Anwendungen.

Butylhydroxyanisol (BHA): Ein phenolbasiertes Antioxidans, das zur Konservierung von Lebensmitteln verwendet wird.

Trolox: Ein wasserlösliches Analogon von Vitamin E mit antioxidativen Eigenschaften.

Einzigartigkeit

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexan-2,4-diol ist aufgrund seiner zwei Phenolgruppe und des Vorhandenseins des Hexan-2,4-diol-Restes einzigartig, der seine antioxidative Kapazität verstärkt. Die Struktur der Verbindung ermöglicht eine größere Stabilität und Wirksamkeit in verschiedenen Anwendungen im Vergleich zu anderen Antioxidantien.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.